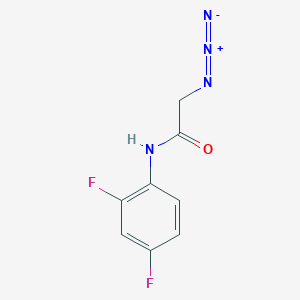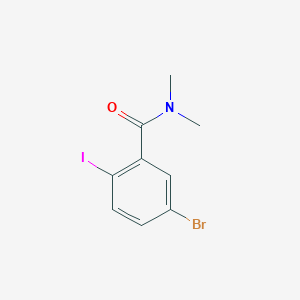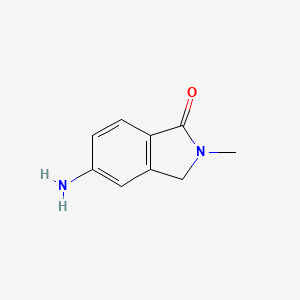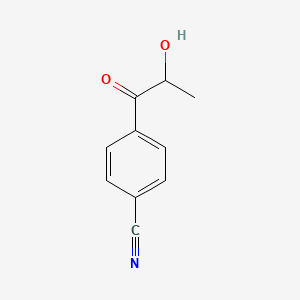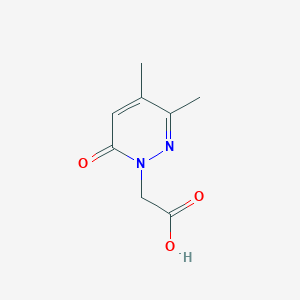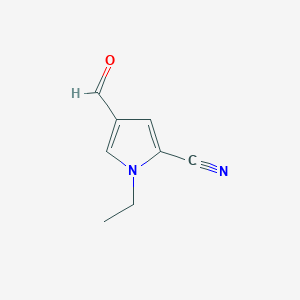![molecular formula C13H9Cl2N3O2S B1523358 2,4-Dichlor-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin CAS No. 934524-10-4](/img/structure/B1523358.png)
2,4-Dichlor-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin
Übersicht
Beschreibung
2,4-Dichloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It has a molecular weight of 342.2 . This compound is a key intermediate when preparing active pharmaceutical ingredients .
Synthesis Analysis
The synthesis of this compound involves the design and synthesis of a newly synthesized pyrrolo[2,3-d]pyrimidine derivatives to contain chlorine atoms in positions 4 and 6 and trichloromethyl group in position 2 using microwave technique .Molecular Structure Analysis
The molecular structure of 2,4-dichloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine is well-characterized using spectral and elemental analyses as well as single-crystal X-ray diffraction . The InChI Code is 1S/C13H9Cl2N3O2S/c1-8-2-4-9 (5-3-8)21 (19,20)18-7-6-10-11 (14)16-13 (15)17-12 (10)18/h2-7H,1H3 .Physical And Chemical Properties Analysis
The physical form of 2,4-dichloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine is solid . It should be stored in an inert atmosphere at 2-8°C .Wissenschaftliche Forschungsanwendungen
Antitumoraktivität
Pyrrolo[2,3-d]pyrimidin-Derivate wurden auf ihre Antitumoreigenschaften untersucht. Beispielsweise haben bestimmte Verbindungen dieser Klasse die Fähigkeit gezeigt, den Zellzyklus zu arretieren und Apoptose in Krebszellen zu induzieren .
Molekular-Docking- und SAR-Studien
Diese Verbindungen werden auch in Struktur-Aktivitäts-Beziehungs-(SAR)-Studien verwendet, um ihre Interaktion mit biologischen Zielmolekülen zu verstehen. Molekular-Docking-Studien helfen bei der Vorhersage der Orientierung dieser Verbindungen innerhalb des aktiven Zentrums eines Zielenzyms .
Synthesetechniken
Die Synthese von Pyrrolo[2,3-d]pyrimidin-Derivaten unter Verwendung von Mikrowellentechniken wurde als robuster Ansatz zur Herstellung dieser Verbindungen untersucht. Diese Methode kann Vorteile in Bezug auf Reaktionsgeschwindigkeit und Produktausbeute bieten .
Pharmazeutische Formulierungen
Derivate von Pyrrolo[2,3-d]pyrimidin sind aufgrund ihrer biologischen Aktivitäten potenzielle Kandidaten für pharmazeutische Formulierungen. Sie können als Bestandteil von Arzneimittelverbindungen formuliert oder in der Arzneimittelforschungsentwicklung verwendet werden .
Wirkmechanismus
The mechanism of action of this compound, particularly its derivatives, has been studied in the context of anticancer activity. The molecular docking study showed promising binding affinities of compounds against Bcl2 anti-apoptotic protein . At the gene expression level, P53, BAX, DR4 and DR5 were up-regulated, while Bcl2, Il-8, and CDK4 were down-regulated in treated MCF7 cells .
Safety and Hazards
Eigenschaften
IUPAC Name |
2,4-dichloro-7-(4-methylphenyl)sulfonylpyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2N3O2S/c1-8-2-4-9(5-3-8)21(19,20)18-7-6-10-11(14)16-13(15)17-12(10)18/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTDGVNQSPAWHTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2N=C(N=C3Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30705152 | |
| Record name | 2,4-Dichloro-7-(4-methylbenzene-1-sulfonyl)-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30705152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
934524-10-4 | |
| Record name | 2,4-Dichloro-7-(4-methylbenzene-1-sulfonyl)-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30705152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-Dichloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44TZH2Y76U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

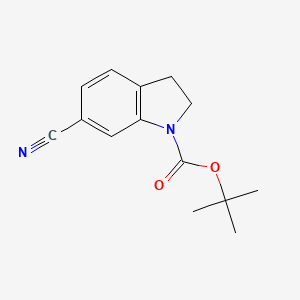

![4-Azido-[1,2,3,4]tetrazolo[1,5-a]quinoxaline](/img/structure/B1523278.png)
![5-[2-(1,3-Benzothiazol-2-yl)ethyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B1523280.png)

